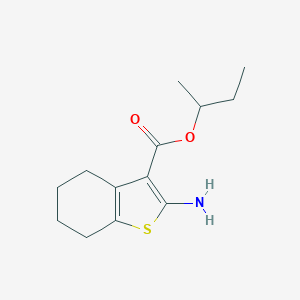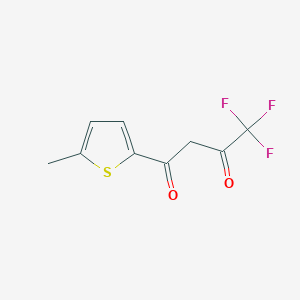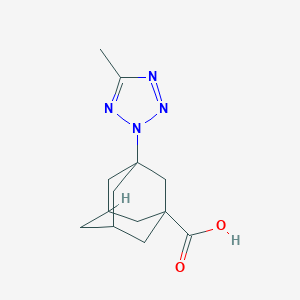![molecular formula C15H13BrO3 B454955 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-36-1](/img/structure/B454955.png)
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, featuring a bromophenoxy group and a methoxy group attached to the benzene ring
Applications De Recherche Scientifique
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy group can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Methoxyphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of the bromophenoxy and methoxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
3-[(3-bromophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMXBLWHOPUGIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)
![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)

![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454883.png)

![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)
![Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454894.png)
![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)
